molecular formula C15H25N3O2 B2527885 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396750-42-7

1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No.: B2527885
CAS No.: 1396750-42-7
M. Wt: 279.384
InChI Key: ROCMZOZHMVLFMA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea is an organic compound with a unique structure that combines a cyclohexyl group, a morpholine ring, and a but-2-yn-1-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of cyclohexyl isocyanate with 4-morpholinobut-2-yn-1-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the but-2-yn-1-yl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

    1-Cyclohexyl-3-(2-morpholinoethyl)urea: Similar structure but with an ethyl group instead of a but-2-yn-1-yl group.

    1-Cyclohexyl-3-(4-morpholinobutyl)urea: Similar structure but with a butyl group instead of a but-2-yn-1-yl group.

Uniqueness: 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclohexyl-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c19-15(17-14-6-2-1-3-7-14)16-8-4-5-9-18-10-12-20-13-11-18/h14H,1-3,6-13H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCMZOZHMVLFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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